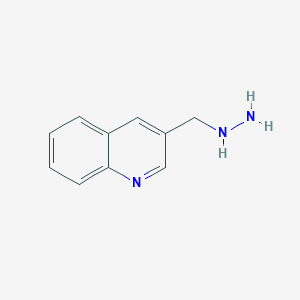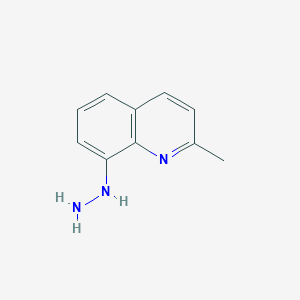
8-Hydrazinyl-2-Methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydrazinyl-2-Methylquinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both hydrazinyl and methyl groups in the quinoline structure imparts unique chemical properties to this compound, making it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydrazinyl-2-Methylquinoline typically involves the reaction of 2-methylquinoline with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The key intermediate, 2-methylquinoline, can be synthesized using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydrazinyl-2-Methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research has indicated that derivatives of 8-Hydrazinyl-2-Methylquinoline may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes
Mécanisme D'action
The mechanism of action of 8-Hydrazinyl-2-Methylquinoline involves its interaction with cellular components, leading to various biological effects. For instance, in cancer cells, the compound can induce apoptosis through the disruption of mitochondrial function. This leads to a loss of mitochondrial membrane potential, an increase in reactive oxygen species, and the activation of apoptotic pathways involving cytochrome c and apaf-1 .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
2-Methylquinoline: A precursor in the synthesis of 8-Hydrazinyl-2-Methylquinoline.
Quinoline-3-carbonitrile: Another quinoline derivative with potential biological activities
Uniqueness: this compound is unique due to the presence of both hydrazinyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives
Propriétés
Formule moléculaire |
C10H11N3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(2-methylquinolin-8-yl)hydrazine |
InChI |
InChI=1S/C10H11N3/c1-7-5-6-8-3-2-4-9(13-11)10(8)12-7/h2-6,13H,11H2,1H3 |
Clé InChI |
KIEONCCYDSMCPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC=C2NN)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Indeno[2,1-c]pyridine](/img/structure/B11914554.png)
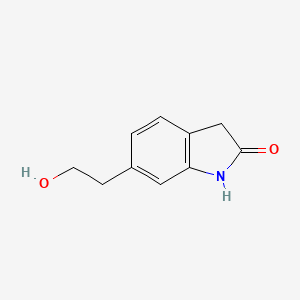
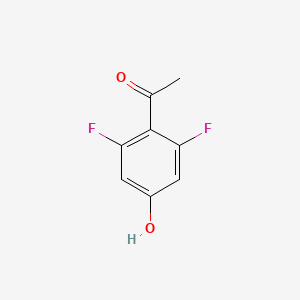
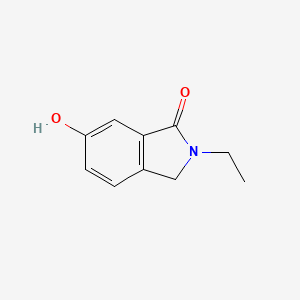
![5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine](/img/structure/B11914591.png)

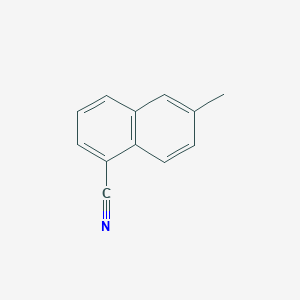
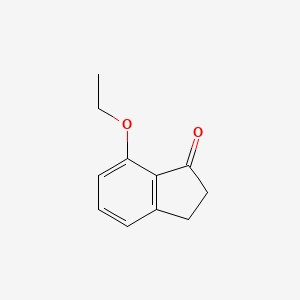

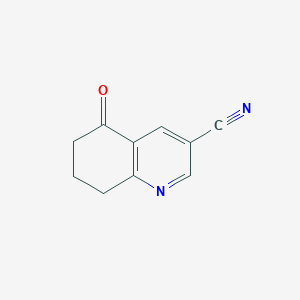

![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
